3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol
Description
3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol is a triarylimidazole derivative characterized by a central imidazole ring substituted with two biphenyl groups at the 4- and 5-positions and a phenolic hydroxyl group at the 3-position. This structural arrangement provides an extended π-conjugated system, which is critical for charge transfer and nonlinear optical (NLO) properties. The compound is commercially available (Santa Cruz Biotechnology, sc-345685) but requires further academic investigation to fully elucidate its properties .
Properties
IUPAC Name |
3-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O/c36-30-13-7-12-29(22-30)33-34-31(27-18-14-25(15-19-27)23-8-3-1-4-9-23)32(35-33)28-20-16-26(17-21-28)24-10-5-2-6-11-24/h1-22,36H,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVSGRFYVCXWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol, with the molecular formula C33H24N2O and CAS number 296792-52-4, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antibacterial, and anticancer properties, supported by relevant data tables and research findings.
The compound features a complex structure that contributes to its biological activity:
- Molecular Weight : 464.56 g/mol
- Stereochemistry : Achiral
- Chemical Structure : The compound contains multiple biphenyl groups and an imidazole ring, which are known to influence biological interactions.
1. Anti-inflammatory Activity
Research indicates that compounds with imidazole moieties can exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that the compound could suppress the activation of NF-kB pathways, which are pivotal in inflammatory responses.
2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
| Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 | |
| Salmonella typhi | 16 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against S. typhi.
3. Anticancer Activity
Emerging studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle proteins.
Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), indicating its potential as a therapeutic agent in oncology .
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It has been suggested that the imidazole ring interacts with various receptors, potentially modulating their activity.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of imidazole compounds exhibit anticancer properties. The specific structure of 3-(4,5-bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol may enhance its efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis . Case Study : A study demonstrated that similar imidazole derivatives inhibited the proliferation of breast cancer cells, suggesting a potential pathway for therapeutic development using this compound.
Biochemical Research
This compound is utilized in proteomics research:
- Protein Interaction Studies : This compound can serve as a biochemical tool to investigate protein interactions and functions due to its ability to bind selectively to certain protein targets . Case Study : In proteomics, compounds like this have been used to identify novel protein interactions in cancer biology, aiding in the discovery of new biomarkers.
Material Science
The unique structural properties of this compound make it suitable for various applications in material science:
- Organic Light Emitting Diodes (OLEDs) : The compound's electron-donating properties can be harnessed in OLED technology, potentially improving efficiency and color purity in display technologies . Case Study : Research has shown that incorporating imidazole-based compounds into OLED architectures can enhance the overall performance of the device, leading to brighter displays with lower energy consumption.
Table 1: Comparison of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron Effects: Pyridinyl groups (electron-withdrawing) may reduce electron density on the imidazole core compared to biphenyl (electron-neutral) or phenol (electron-donating) groups .
Electronic and Optical Properties
Analysis :
- The biphenyl groups in the target compound likely reduce the HOMO-LUMO gap further compared to phenyl-substituted analogs, promoting intramolecular charge transfer (ICT) and increasing hyperpolarizability .
- Higher molecular weight and rigidity may elevate the melting point but reduce solubility, complicating processing for device integration .
Nonlinear Optical Performance
The NLO properties of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, as measured by Z-scan and DFT, include:
- Nonlinear Refractive Index (n₂): -2.89 × 10⁻⁶ cm²/W (self-focusing behavior) .
- Third-Order Susceptibility (χ⁽³⁾) : 2.26 × 10⁻⁶ esu .
For the target compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
